molecular formula C20H24N4O2S B14136542 N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide CAS No. 951988-90-2

N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide

Cat. No.: B14136542
CAS No.: 951988-90-2
M. Wt: 384.5 g/mol
InChI Key: CBLUYLHJDLZXTN-UHFFFAOYSA-N
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Description

N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids . For N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide, the synthetic route may involve the following steps:

    Formation of the benzimidazole core: Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.

    Introduction of the pyrazino group: Reaction with appropriate alkylating agents to introduce the tetrahydropyrazino moiety.

    Sulfonamide formation: Reaction with benzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA and proteins, affecting their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide is unique due to its complex structure, which combines the benzimidazole core with a tetrahydropyrazino moiety and a benzenesulfonamide group.

Properties

CAS No.

951988-90-2

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(2-methylpropyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide

InChI

InChI=1S/C20H24N4O2S/c1-15(2)13-23-10-11-24-19-9-8-16(12-18(19)21-20(24)14-23)22-27(25,26)17-6-4-3-5-7-17/h3-9,12,15,22H,10-11,13-14H2,1-2H3

InChI Key

CBLUYLHJDLZXTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN2C(=NC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)C1

Origin of Product

United States

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